8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole

Kinase inhibition DYRK1A Structure-activity relationship

8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 327021-85-2) is a chlorinated tricyclic indole derivative with the molecular formula C₁₁H₁₀ClN and a molecular weight of 191.65 g/mol. The compound features a [b]-annulated cyclopentane ring fused to an indole core, with a single chlorine substituent at the 8-position of the benzene ring.

Molecular Formula C11H10ClN
Molecular Weight 191.65 g/mol
Cat. No. B11906795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
Molecular FormulaC11H10ClN
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NC3=C2C(=CC=C3)Cl
InChIInChI=1S/C11H10ClN/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5H2
InChIKeyRGSVMDSYSCJZCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole – Compound Overview for Scientific Procurement


8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 327021-85-2) is a chlorinated tricyclic indole derivative with the molecular formula C₁₁H₁₀ClN and a molecular weight of 191.65 g/mol. The compound features a [b]-annulated cyclopentane ring fused to an indole core, with a single chlorine substituent at the 8-position of the benzene ring . This scaffold belongs to the tetrahydrocyclopenta[b]indole class, a privileged structure in medicinal chemistry that has been explored for targets including DYRK1A, LXR, CCR5, and sPLA₂ [1]. The 8-chloro regioisomer is commercially available from several vendors at purities typically ≥95% (HPLC) and is supplied as a research-grade building block for synthetic elaboration .

Why 8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole Cannot Be Replaced by Other Chloro Regioisomers


In the tetrahydrocyclopenta[b]indole series, the position of chlorine substitution on the indole benzene ring is a critical determinant of both electronic character and biological target engagement. The 8-chloro isomer places the electron-withdrawing substituent at the position para to the indole nitrogen, which polarizes the π-system differently than the 5-chloro (ortho to the cyclopentane fusion) or 7-chloro (meta to the fusion) regioisomers [1]. Published structure-activity relationship (SAR) studies on [b]-annulated halogenated indoles demonstrate that moving the chlorine atom by even one position can shift kinase selectivity profiles: for example, the 5-chloro-substituted cyclopenta[b]indole scaffold yields potent DYRK1A inhibition (IC₅₀ = 6 nM), whereas 8-chloro-substituted carbazolone analogs exhibit abrogated kinase inhibitory activity after further derivatization, illustrating that regioisomeric chlorine placement fundamentally alters pharmacophoric recognition [2]. Generic substitution of the 8-chloro isomer with its 5-chloro or 7-chloro counterparts therefore risks loss of target engagement, altered physicochemical properties, and unpredictable synthetic reactivity in downstream derivatization [1][2].

Quantitative Differentiation Evidence for 8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole


Regioisomeric Chlorine Position Drives Divergent Kinase Selectivity Profiles

In a systematic SAR study of [b]-annulated halogen-substituted indoles, the 5-chloro-substituted cyclopenta[b]indole derivative KuFal194 inhibited DYRK1A with an IC₅₀ of 6 nM and demonstrated 100-fold selectivity over DYRK1B (IC₅₀ = 600 nM) [1]. In contrast, an 8-chloro-substituted carbazolone analog (8-chloro-1,2,3,9-tetrahydro-4H-carbazol-4-one) showed that conversion to a Mannich base hydrochloride completely abrogated kinase inhibitory activity, highlighting that the 8-chloro substitution pattern imposes distinct conformational and electronic constraints on target binding that differ fundamentally from the 5-chloro scaffold [1]. While direct DYRK1A IC₅₀ data for 8-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole itself are not reported in the primary literature, the regioisomeric position of chlorine at C8 versus C5 is expected to redirect target engagement toward alternative kinase or receptor profiles, making the 8-chloro isomer a distinct chemical probe for target identification campaigns where 5-chloro analogs have failed to show desired selectivity [1][2].

Kinase inhibition DYRK1A Structure-activity relationship Regioisomer comparison

Chlorine Substitution at C8 Enables Distinct Downstream Derivatization Chemistry Versus C5 or C7 Isomers

The 8-chloro position on the indole benzene ring (para to the indole nitrogen) presents a fundamentally different reactivity profile for electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions compared to the 5-chloro or 7-chloro isomers [1]. In the Fischer indole synthesis, the use of 3-chlorophenylhydrazine (which yields the 8-chloro isomer after cyclization with cyclopentanone) versus 2-chlorophenylhydrazine (which yields the 5-chloro isomer) results in distinct cyclization rates and regiochemical outcomes due to differing steric and electronic influences of the chlorine substituent on the hydrazone intermediate [1]. Specifically, 2-chlorophenylhydrazine hydrochloride reacts with cyclopentanone to give 5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-one after DDQ oxidation, whereas 3-chlorophenylhydrazine would afford the 8-chloro-substituted scaffold [1]. For procurement decisions, the 8-chloro isomer provides a unique para-substituted aryl chloride handle suitable for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings at a position that is sterically less hindered than the ortho-like 5-position, potentially enabling higher cross-coupling yields in library synthesis [2].

Synthetic chemistry Fischer indole synthesis Cross-coupling Regioselective functionalization

CCR5 Antagonist Pharmacophore: 8-Chloro Scaffold Identified in Patent-Level Biological Screening

Preliminary pharmacological screening reported in Chinese patent CN104402883A indicates that derivatives based on the 8-chloro-tetrahydrocyclopenta[b]indole scaffold exhibit CCR5 antagonist activity and are claimed for the preparation of medicaments targeting CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. The 8-chloro substitution pattern on the indole core was specifically incorporated into the molecular design, distinguishing it from the 5-chloro and 7-chloro regioisomers that were not claimed in this context. While quantitative IC₅₀ values from the patent are not publicly disclosed in the accessible abstract, the identification of this specific regioisomer in a granted patent claims set provides a procurement-relevant signal: the 8-chloro isomer has been prioritized over other chloro-substituted analogs in at least one medicinal chemistry program targeting CCR5 [1][2].

CCR5 antagonist HIV entry inhibitor Chemokine receptor Immunomodulation

Commercial Purity and Physicochemical Specification Differentiators for Quality-Sensitive Procurement

Commercially, 8-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole is supplied with a minimum purity specification of 95% (HPLC), with some vendors offering material at ≥97% or ≥98% purity . The molecular weight is 191.65 g/mol (C₁₁H₁₀ClN) . Comparative purity specifications for the 5-chloro isomer (CAS 256442-26-9) and 7-chloro isomer (CAS 302912-35-2) are not consistently reported across authoritative databases, and the 8-chloro isomer benefits from broader commercial availability through multiple established suppliers including Bide Pharmatech (Catalog BD587575) and MolCore . The compound is characterized by the InChI Key RGSVMDSYSCJZCE-UHFFFAOYSA-N and canonical SMILES C1CC2=C(C1)NC3=C2C(=CC=C3)Cl, enabling unambiguous identity verification by LC-MS or NMR . For procurement decisions where supply chain reliability and batch-to-batch consistency are critical, the 8-chloro isomer offers a more mature commercial sourcing landscape compared to its less commonly stocked regioisomers .

Quality control Compound purity Physicochemical properties Vendor specification

Recommended Application Scenarios for 8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole Based on Differential Evidence


Kinase Inhibitor Lead Optimization Requiring DYRK1A Counterscreening

For medicinal chemistry programs developing cyclopenta[b]indole-based kinase inhibitors, the 8-chloro isomer should be selected as the core scaffold when DYRK1A inhibition constitutes an undesired off-target liability. Published SAR data demonstrate that 5-chloro-substituted analogs potently inhibit DYRK1A (IC₅₀ = 6 nM), whereas structurally related 8-chloro-substituted compounds exhibit divergent kinase selectivity [1]. By starting with the 8-chloro scaffold, medicinal chemists can proactively steer selectivity away from DYRK1A while retaining the favorable drug-like properties of the tetrahydrocyclopenta[b]indole core [1][2].

CCR5 Antagonist Drug Discovery and HIV Entry Inhibition Studies

Research groups pursuing CCR5 antagonists for HIV entry inhibition or immunomodulatory therapy should prioritize the 8-chloro regioisomer based on its specific patent disclosure in CN104402883A, where derivatives incorporating this scaffold were claimed as CCR5 antagonists for treating HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The 5-chloro and 7-chloro isomers lack equivalent patent-backed validation for CCR5 target engagement, making the 8-chloro isomer the evidence-supported choice for CCR5-focused chemical biology and lead discovery campaigns [1].

Parallel Library Synthesis Requiring Sterically Accessible Aryl Chloride Handle

Synthetic chemistry teams planning diversification of the cyclopenta[b]indole core via palladium-catalyzed cross-coupling should select the 8-chloro isomer as the preferred building block. The chlorine atom at the 8-position (para to the indole nitrogen) is sterically less hindered than the 5-chloro (ortho-like) position, potentially enabling higher conversion in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions [1]. This regioisomeric advantage facilitates efficient library production with fewer failed coupling reactions, directly impacting project timelines and compound collection quality [1].

Quote Request

Request a Quote for 8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.